1-(5-Chlorothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine
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Overview
Description
1-(5-Chlorothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine is a synthetic organic compound that features a thiophene ring substituted with a chlorine atom and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine typically involves:
Formation of the thiophene ring: Starting with a chlorinated thiophene derivative.
Introduction of the morpholine ring: This can be achieved through nucleophilic substitution reactions.
Coupling reactions: The final step involves coupling the thiophene and morpholine derivatives under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chlorothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiophene or morpholine rings.
Substitution: Both the thiophene and morpholine rings can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological properties.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 1-(5-Chlorothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Morpholine derivatives: Compounds with morpholine rings and various functional groups.
Uniqueness
1-(5-Chlorothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine is unique due to the specific combination of the thiophene and morpholine rings, which may confer distinct chemical and biological properties compared to other compounds.
Properties
Molecular Formula |
C11H17ClN2OS |
---|---|
Molecular Weight |
260.78 g/mol |
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine |
InChI |
InChI=1S/C11H17ClN2OS/c1-14-4-5-15-9(8-14)6-13-7-10-2-3-11(12)16-10/h2-3,9,13H,4-8H2,1H3 |
InChI Key |
BSZGZMHHWWXNGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)CNCC2=CC=C(S2)Cl |
Origin of Product |
United States |
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